

An In-depth Technical Guide to the Thermochemical Properties of 2-Methylnicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylnicotinic acid

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Introduction

2-Methylnicotinic acid, a derivative of niacin (vitamin B3), is a compound of interest in pharmaceutical and chemical research. Understanding its thermochemical properties is crucial for drug development, process optimization, and ensuring the stability and efficacy of potential therapeutic agents. This technical guide provides a comprehensive overview of the key thermochemical parameters of **2-methylnicotinic acid**, details the experimental methodologies for their determination, and explores its potential biological significance through relevant signaling pathways. While specific experimental thermochemical data for **2-methylnicotinic acid** is not readily available in published literature, this guide outlines the established experimental protocols used for similar organic compounds. For illustrative purposes, thermochemical data for the parent compound, nicotinic acid, is provided.

Physicochemical Properties of 2-Methylnicotinic Acid

A summary of the known physicochemical properties of **2-methylnicotinic acid** is presented in Table 1. These properties are fundamental for its handling, formulation, and quality control.

Property	Value
Molecular Formula	C ₇ H ₇ NO ₂
Molecular Weight	137.14 g/mol
Melting Point	228-230 °C (decomposes)
Boiling Point	280.4 °C at 760 mmHg
Appearance	White to light brown crystalline solid

Thermochemical Properties: An Illustrative Example with Nicotinic Acid

While specific thermochemical data for **2-methylnicotinic acid** is sparse, the data for nicotinic acid (niacin) serves as a valuable reference point. These parameters are critical for understanding the energy changes associated with chemical reactions and phase transitions. Table 2 summarizes the standard molar enthalpies of formation and sublimation for nicotinic acid.^{[1][2]}

Thermochemical Property	Value (kJ·mol ⁻¹)
Standard Molar Enthalpy of Formation (crystal, 298.15 K)	-344.7 ± 1.2 ^{[1][2]}
Standard Molar Enthalpy of Sublimation (298.15 K)	112.1 ± 0.5 ^{[1][2]}
Standard Molar Enthalpy of Formation (gas, 298.15 K)	-232.6 ± 1.3 ^{[1][2]}

Experimental Protocols for Determining Thermochemical Properties

The determination of thermochemical properties is reliant on precise calorimetric and analytical techniques. The following sections detail the standard experimental protocols applicable to organic compounds like **2-methylnicotinic acid**.

Determination of Standard Molar Enthalpy of Formation

The standard molar enthalpy of formation ($\Delta_f H^\ominus_m$) of an organic compound is typically determined indirectly from its enthalpy of combustion ($\Delta_c H^\ominus_m$) using a bomb calorimeter.[3][4]

Experimental Protocol: Combustion Calorimetry

- **Sample Preparation:** A precisely weighed pellet of the sample (e.g., **2-methylnicotinic acid**) is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire is positioned to ensure ignition.
- **Bomb Assembly and Pressurization:** The bomb is sealed and pressurized with an excess of pure oxygen to ensure complete combustion.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Calculation:** The heat of combustion is calculated from the temperature rise of the water and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2).



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Figure 1: Experimental workflow for combustion calorimetry.

Determination of Enthalpy of Sublimation

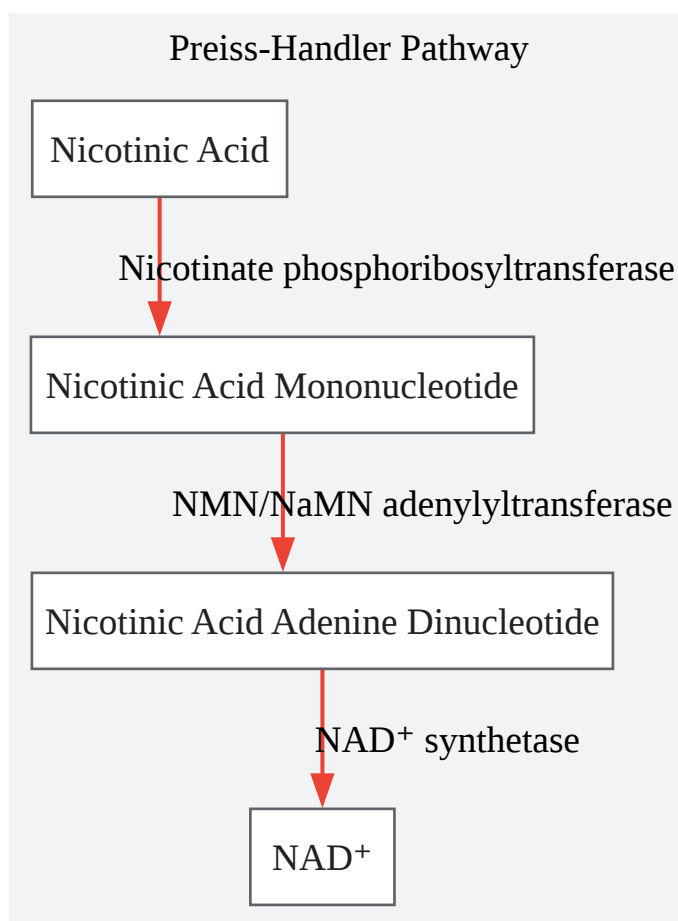
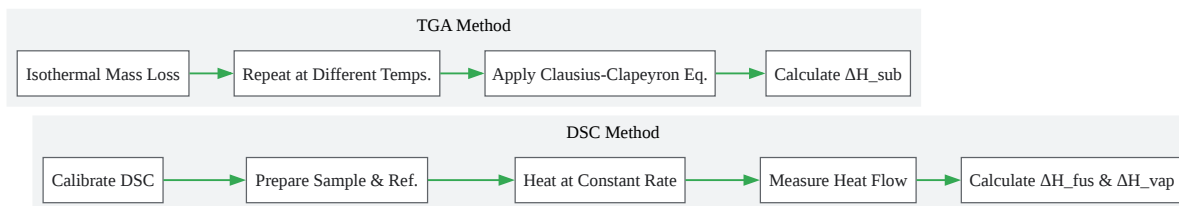
The enthalpy of sublimation ($\Delta_{\text{sub}}H^\ominus_m$) can be determined by various methods, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and the Knudsen effusion method.^{[5][6][7]}

Experimental Protocol: Differential Scanning Calorimetry (DSC)

- **Instrument Calibration:** The DSC instrument is calibrated for temperature and heat flow using standard reference materials.
- **Sample Preparation:** A small, accurately weighed amount of the sample is placed in an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.
- **Measurement:** The sample and reference pans are heated at a constant rate in a controlled atmosphere. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Data Analysis:** The enthalpy of sublimation can be determined from the heat of fusion and the heat of vaporization, which are measured as the areas under the respective peaks in the DSC thermogram.^[7]

Experimental Protocol: Thermogravimetric Analysis (TGA)

- **Isothermal Measurement:** The rate of mass loss of a sample due to sublimation is measured at a constant temperature below its melting point.^[6]
- **Temperature Series:** This measurement is repeated at several different temperatures.
- **Data Analysis:** The rates of mass loss are used in conjunction with the Clausius-Clapeyron equation to calculate the enthalpy of sublimation.^[6]



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of 2-Methylnicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120074#thermochemical-properties-of-2-methylnicotinic-acid]

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